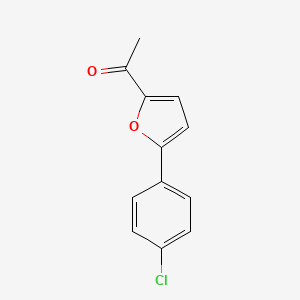

5-(p-Chlorophenyl)-2-furyl methyl ketone

Description

This compound belongs to a broader class of substituted furyl ketones, which are of interest in organic synthesis, agrochemicals, and pharmaceuticals due to their reactivity and structural versatility.

Properties

Molecular Formula |

C12H9ClO2 |

|---|---|

Molecular Weight |

220.65 g/mol |

IUPAC Name |

1-[5-(4-chlorophenyl)furan-2-yl]ethanone |

InChI |

InChI=1S/C12H9ClO2/c1-8(14)11-6-7-12(15-11)9-2-4-10(13)5-3-9/h2-7H,1H3 |

InChI Key |

BOVGHMOYNVEONR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(O1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

| Compound Name | Substituents | Key Properties/Applications | References |

|---|---|---|---|

| 5-(p-Chlorophenyl)-2-furyl methyl ketone | 2-furyl methyl ketone + p-Cl-phenyl | Potential intermediate in agrochemicals/drugs | [2, 7, 18] |

| 5-(4-Fluorobenzyl)-2-furyl methyl ketone | 2-furyl methyl ketone + 4-F-benzyl | HIV integrase inhibitor intermediate | [11, 17] |

| p-Chlorophenyl methyl ketone | Methyl ketone + p-Cl-phenyl | pKBH+ = -4.85 (acidic strength) | [2] |

| 2-Furyl methyl ketone (2-acetylfuran) | Methyl ketone + 2-furyl | Food additive; clastogenic at high doses | [1, 14] |

| 5-(2,4-Dichlorophenyl)-2-furyl ethyl ketone | Ethyl ketone + 2,4-Cl₂-phenyl + 2-furyl | Agrochemical applications (e.g., fungicides) | [18] |

Key Observations:

Substituent Effects on Acidity: The pKBH+ value of p-chlorophenyl methyl ketone (-4.85) is lower than that of acetone (-2.85), indicating stronger acidity due to the electron-withdrawing Cl substituent . This property may influence reactivity in protonation-dependent reactions (e.g., Friedel–Crafts).

Synthetic Pathways :

- 5-(4-Fluorobenzyl)-2-furyl methyl ketone is synthesized via Friedel–Crafts benzylation under anhydrous (CH₂Cl₂/ZnCl₂) or aqueous conditions . Similar methods may apply to the chlorophenyl analogue.

- In contrast, p-chlorophenyl methyl ketone derivatives are often prepared via Fries rearrangement or cyclization reactions .

Biological and Toxicological Profiles :

- 2-Furyl methyl ketone (2-acetylfuran) is used as a flavoring agent but shows clastogenicity in CHO cells at high concentrations (≥5,500 μg/disc) .

- 5-(p-Chlorophenyl)-2-furyl methyl ketone may share similar toxicity risks due to the furan moiety, though substituents like chlorine could alter metabolic pathways.

Table 2: Reactivity Comparison

Key Observations:

- Electron-Withdrawing Groups : Chlorine and fluorine substituents enhance electrophilicity, facilitating reactions like nucleophilic additions or cross-couplings.

- Steric Effects : Bulky substituents (e.g., benzyl groups) may hinder reactivity at the furan 5-position compared to smaller groups like methyl.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.